molecular formula C8H8BrClZn B14886077 (4-Chloro-3-ethylphenyl)Zinc bromide

(4-Chloro-3-ethylphenyl)Zinc bromide

Cat. No.: B14886077
M. Wt: 284.9 g/mol
InChI Key: UFNJJHNHMHPSSY-UHFFFAOYSA-M
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Description

(4-chloro-3-ethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the 4-chloro and 3-ethyl substituents on the phenyl ring imparts unique reactivity and selectivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-chloro-3-ethylphenyl)zinc bromide can be synthesized through the reaction of 4-chloro-3-ethylbromobenzene with zinc dust in the presence of a suitable catalyst, typically in an inert atmosphere to prevent oxidation. The reaction is usually carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-ethylphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical conditions involve an inert atmosphere (e.g., nitrogen or argon) and moderate temperatures ranging from 25°C to 80°C.

Major Products

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(4-chloro-3-ethylphenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which (4-chloro-3-ethylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition to a metal catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and catalyst used.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)zinc bromide
  • (3-ethylphenyl)zinc bromide
  • (4-bromo-3-ethylphenyl)zinc bromide

Uniqueness

(4-chloro-3-ethylphenyl)zinc bromide is unique due to the presence of both the 4-chloro and 3-ethyl substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity, making it particularly useful in specific cross-coupling reactions where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C8H8BrClZn

Molecular Weight

284.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-ethylbenzene-4-ide

InChI

InChI=1S/C8H8Cl.BrH.Zn/c1-2-7-5-3-4-6-8(7)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UFNJJHNHMHPSSY-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C=C[C-]=C1)Cl.[Zn+]Br

Origin of Product

United States

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